2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a fluorophenoxy group and a carboxylic acid moiety in this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-fluorophenol with 2-bromo-4-methylthiazole-5-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can enhance the compound’s ability to interact with biological membranes, while the thiazole ring can participate in various biochemical reactions. The carboxylic acid moiety can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-(4-Bromophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-(4-Methoxyphenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
The presence of the fluorophenoxy group in 2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid imparts unique properties such as increased lipophilicity and enhanced biological activity compared to its chloro, bromo, and methoxy analogs. These properties make it a valuable compound for various research and industrial applications.
Biological Activity
2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the 4-fluorophenoxy group enhances its lipophilicity, potentially improving its interaction with biological membranes. The carboxylic acid moiety may facilitate hydrogen bonding with target proteins, affecting their activity and function.
- Molecular Formula : C11H8FNO2S
- Molecular Weight : 237.25 g/mol
- CAS Number : 144060-99-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Its mechanism includes:
- Interaction with Biological Membranes : The fluorophenoxy group enhances membrane permeability.
- Protein Binding : The carboxylic acid group can form hydrogen bonds with proteins, influencing their conformational states and functions.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole compounds demonstrate activity against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. faecalis | 40 µg/mL |
P. aeruginosa | 50 µg/mL |
S. typhi | 30 µg/mL |
K. pneumoniae | 19 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of thiazole derivatives have been widely studied. In vitro studies indicate that this compound may inhibit cancer cell proliferation through several mechanisms:
- Cell Cycle Arrest : It has been observed to induce apoptosis in cancer cells by triggering cell cycle arrest at the S phase.
- IC50 Values : Similar compounds have shown IC50 values ranging from 3 to 14 µM against various cancer cell lines .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are also noteworthy. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazole derivatives similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity against multiple strains with comparable efficacy to standard antibiotics like ceftriaxone .
- Anticancer Mechanisms : Research on thiazole derivatives indicated their ability to target angiogenesis pathways and disrupt cancer cell signaling, showcasing their potential as anticancer agents .
- Diabetes Management : Another study highlighted the protective effects of thiazole compounds against diabetes-related complications, suggesting their utility in managing hyperglycemia and lipid profiles in diabetic models .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3S/c1-6-9(10(14)15)17-11(13-6)16-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDYUDBCYRYGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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